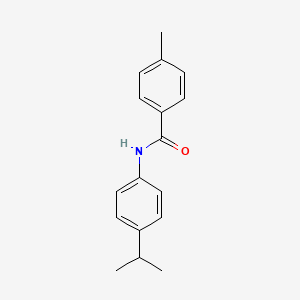

N-(4-isopropylphenyl)-4-methylbenzamide

Beschreibung

N-(4-isopropylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzoyl group attached to a 4-isopropylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol (estimated from analogous structures in ). The compound’s structure combines a hydrophobic isopropyl group with the planar aromatic benzamide core, which is critical for interactions with biological targets such as kinases and histone deacetylases (HDACs) .

Eigenschaften

IUPAC Name |

4-methyl-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-8-10-16(11-9-14)18-17(19)15-6-4-13(3)5-7-15/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPFUXQIBLYNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Anticancer Activity: Kinase Inhibition

Benzamide derivatives with substituted phenyl groups exhibit kinase inhibitory properties by mimicking ATP-competitive inhibitors. Key comparisons include:

Key Insight : The 4-methylbenzamide scaffold enhances binding to kinase ATP pockets. Substituents like trifluoromethyl (electron-withdrawing) or isopropyl (hydrophobic) groups modulate selectivity and potency.

HDAC Inhibition and Selectivity

Benzamides with aminoalkyl linkers exhibit HDAC inhibition, critical for epigenetic regulation in diseases like Friedreich’s ataxia. Notable analogs:

Key Insight: The 4-fluorophenyl group in 136 reduces HDAC1 potency compared to 109, highlighting the role of electron-withdrawing substituents in isotype selectivity. Both compounds show slow-binding kinetics, a hallmark of non-competitive HDAC inhibitors .

Structural Modifications and Physicochemical Properties

Substituent variations impact solubility, bioavailability, and target engagement:

Key Insight: Lipophilic substituents (isopropyl, iodine) enhance membrane permeability but may reduce solubility. Polar groups (methoxy, amino) improve solubility at the cost of target affinity.

Research Findings and Clinical Relevance

- Kinase Inhibitors : Hybrid benzamides (e.g., ) show promise in targeting oncogenic kinases like BRAF and PDGFRα. Their flexible linkers enable dual binding to ATP and allosteric pockets .

- KSP Inhibitors : Derivatives with improved binding energies (e.g., IP2, IP4) suggest avenues for overcoming clinical resistance to Ispinesib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.